Isoprofen
Overview
Description
ISOPROFEN is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. This compound is known for its effectiveness in treating conditions such as arthritis, menstrual pain, and other musculoskeletal disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROFEN typically involves the following steps:
Friedel-Crafts Acylation: Benzene undergoes acylation with isobutyryl chloride in the presence of aluminum trichloride to form isobutylbenzene.
Darzens Reaction: Isobutylbenzene is then subjected to the Darzens reaction to produce an α, β-epoxy ester.
Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield the aldehyde intermediate.
Carbonylation: The aldehyde is then carbonylated with carbon monoxide in the presence of a palladium catalyst to form this compound.
Industrial Production Methods: The industrial production of this compound often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for better control of reaction conditions and reduces the risk of side reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form hydroxy derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products:
Oxidation: Hydroxy derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
ISOPROFEN has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of NSAID synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating pain, inflammation, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
ISOPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ISOPROFEN.
Diclofenac: More potent but associated with higher risks of gastrointestinal side effects.
Uniqueness of this compound: this compound is unique in its balanced profile of efficacy and safety. It provides effective pain relief with a relatively lower risk of gastrointestinal side effects compared to other NSAIDs .
Properties
CAS No. |
57144-56-6 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
RYDUZJFCKYTEHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
Canonical SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-isopropyl-5-indanyl)propionic acid 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt 2-(2-isopropylindan-5-yl)propionic acid UP 517-03 UP-517-03 UP-51703 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.